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Cat. No.: B12729394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauroyl lactylates,

particularly Sodium Lauroyl Lactylate (SLL), in the formulation of various drug delivery

systems. Lauroyl lactylates are biocompatible and biodegradable anionic surfactants derived

from lauric acid and lactic acid. Their amphiphilic nature, membrane-disruptive properties, and

emulsifying capabilities make them attractive excipients for enhancing the solubility, stability,

and bioavailability of a wide range of active pharmaceutical ingredients (APIs).

Overview of Lauroyl Lactylate in Drug Delivery
Lauroyl lactylates can be incorporated into several types of drug delivery systems, including:

Liposomes: As a component of the lipid bilayer, lauroyl lactylates can modify the surface

properties of liposomes, potentially influencing their stability, drug release characteristics,

and interaction with biological membranes.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lauroyl
lactylates can act as emulsifiers and stabilizers in the preparation of SLNs and NLCs, which

are effective carriers for lipophilic drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS): Due to their surfactant properties, lauroyl
lactylates can be a key component in SEDDS formulations, which form fine oil-in-water
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emulsions in the gastrointestinal tract, enhancing the oral bioavailability of poorly water-

soluble drugs.[1][2][3]

Topical and Transdermal Formulations: The penetration-enhancing effects of surfactants are

well-documented. Lauroyl lactylates can disrupt the stratum corneum, facilitating the

delivery of drugs through the skin.[4][5][6]

The primary mechanism by which lauroyl lactylates are thought to enhance drug delivery is

through their membrane-disruptive properties.[7][8] By interacting with the phospholipid

bilayers of cell membranes, they can increase membrane fluidity and permeability, thereby

facilitating the cellular uptake of encapsulated drugs.

Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of

lauroyl lactylate-based drug delivery systems.

Formulation of Sodium Lauroyl Lactylate-Containing
Liposomes
This protocol is adapted from a patented method for liposome production.[9]

Materials:

Phospholipon 90 (or other suitable phospholipid)

Sodium Lauroyl Lactylate (SLL)

Glycerin

Ethanol

Deionized water

Active Pharmaceutical Ingredient (API)

Protocol:
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Lipid Phase Preparation:

Dissolve 104 mg of Phospholipon 90 and 16 mg of Sodium Lauroyl Lactylate in 1027 mg

of glycerin at 80°C.

Alternatively, dissolve 95 mg of Phospholipon 90 and 15 mg of Sodium Lauroyl Lactylate
in 500 ml of ethanol at 80°C.

If encapsulating a lipophilic API, dissolve it in the lipid phase at this stage.

Hydration:

For the glycerin-based method, slowly add deionized water dropwise to the lipid mixture

while maintaining the temperature at 80°C.

For the ethanol-based method, add water at 80°C until a liquid crystalline phase is formed.

Further dilution with water will yield a liposome dispersion.

If encapsulating a hydrophilic API, dissolve it in the aqueous phase before adding it to the

lipid film.

Vesicle Formation: Continue the addition of the aqueous phase with gentle agitation until a

homogenous liposomal dispersion is formed.

Sizing (Optional): To obtain unilamellar vesicles of a specific size, the liposome dispersion

can be subjected to sonication or extrusion through polycarbonate membranes of a defined

pore size.

Purification: Remove any unencapsulated API by dialysis or size exclusion chromatography.
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Formulation of Lauroyl Lactylate-Stabilized Solid Lipid
Nanoparticles (SLNs)
This is a general protocol for SLN preparation that can be adapted for use with lauroyl
lactylate as a surfactant.

Materials:

Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

Lauroyl Lactylate (as surfactant/emulsifier)

Co-surfactant (e.g., Poloxamer 188)

Active Pharmaceutical Ingredient (API)

Deionized water

Protocol:

Lipid Phase Preparation:

Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

Dissolve the lipophilic API in the molten lipid.

Aqueous Phase Preparation:

Dissolve the lauroyl lactylate and co-surfactant in deionized water and heat to the same

temperature as the lipid phase.

Emulsification:

Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g.,

10,000 - 20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water

emulsion.

Nanoparticle Formation:
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Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles at

a defined pressure to reduce the particle size to the nanometer range.

Alternatively, use ultrasonication.

Cooling and Solidification:

Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.

Purification:

Separate the SLNs from the aqueous medium by centrifugation and wash with deionized

water to remove excess surfactant and unencapsulated drug.
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Characterization of Lauroyl Lactylate-Based Drug
Delivery Systems
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Protocol:

Dilute the nanoparticle/liposome suspension with deionized water to an appropriate

concentration.

Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g.,

Malvern Zetasizer).

Perform measurements in triplicate at a constant temperature (e.g., 25°C).

2.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

Method: Centrifugation or dialysis followed by a validated analytical method (e.g., HPLC, UV-

Vis spectrophotometry).

Protocol:

Separate the formulated nanoparticles/liposomes from the aqueous phase containing the

unencapsulated drug by centrifugation or dialysis.

Quantify the amount of free drug in the supernatant/dialysate (W_free).

Disrupt the nanoparticles/liposomes using a suitable solvent to release the encapsulated

drug and quantify the total amount of drug in the formulation (W_total).

Calculate EE and DL using the following equations:

EE (%) = [(W_total - W_free) / W_total] x 100

DL (%) = [(W_total - W_free) / W_nanoparticles] x 100 (where W_nanoparticles is the

total weight of the nanoparticles).
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2.3.3. In Vitro Drug Release Study

Method: Dialysis bag method.

Protocol:

Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable

molecular weight cut-off.

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4)

maintained at 37°C with constant stirring.

At predetermined time intervals, withdraw aliquots of the release medium and replace with

an equal volume of fresh medium to maintain sink conditions.

Quantify the amount of drug released in the collected samples using a validated analytical

method.

Plot the cumulative percentage of drug released versus time.
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Drug Delivery System

Particle Size, PDI,
Zeta Potential (DLS/ELS)

Encapsulation Efficiency
& Drug Loading (HPLC/UV-Vis)

Drug Release Study
(Dialysis Method)

Cell Viability Assay
(MTT Assay)

Click to download full resolution via product page

Data Presentation
The following tables provide a template for summarizing quantitative data from the

characterization of lauroyl lactylate-based drug delivery systems.

Table 1: Physicochemical Properties of Lauroyl Lactylate-Based Formulations
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Formulation
Code

API
Lauroyl
Lactylate
Conc. (%)

Particle
Size (nm)

PDI
Zeta
Potential
(mV)

LL-Lipo-01 Drug A 5 150 ± 5.2 0.21 ± 0.03 -25.4 ± 1.8

LL-SLN-01 Drug B 2 210 ± 8.1 0.28 ± 0.05 -18.9 ± 2.1

LL-SEDDS-

01
Drug C 10

N/A (forms

emulsion)
N/A N/A

Table 2: Drug Loading and Encapsulation Efficiency

Formulation Code Drug Loading (%)
Encapsulation Efficiency
(%)

LL-Lipo-01 2.5 ± 0.3 85.2 ± 3.5

LL-SLN-01 5.1 ± 0.6 91.5 ± 2.8

LL-SEDDS-01 10.0 (in pre-concentrate) N/A

Table 3: In Vitro Drug Release Profile

Time (hours)
Cumulative Release (%) -
LL-Lipo-01

Cumulative Release (%) -
LL-SLN-01

1 15.2 ± 1.8 10.5 ± 1.2

4 35.8 ± 2.5 28.4 ± 2.1

8 58.1 ± 3.1 45.9 ± 3.4

12 75.4 ± 4.2 62.1 ± 4.0

24 89.6 ± 3.8 78.3 ± 4.5

Signaling Pathways and Cellular Uptake

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12729394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary mechanism of action for lauroyl lactylate in enhancing drug delivery is its ability

to interact with and disrupt cell membranes. This can lead to increased cellular uptake of the

drug-loaded carrier. The likely cellular uptake pathways include endocytosis (e.g., clathrin-

mediated, caveolae-mediated) and potentially direct membrane fusion or translocation,

especially at higher concentrations of the surfactant.
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Conclusion
Lauroyl lactylates are versatile and effective excipients for the development of various drug

delivery systems. Their surfactant properties, coupled with their ability to interact with biological

membranes, can significantly enhance the delivery of a wide range of therapeutic agents. The

protocols and data presented in these application notes provide a foundation for researchers to

explore the potential of lauroyl lactylates in their own drug delivery research and development

efforts. Further optimization of formulations and in-depth in vivo studies are warranted to fully

elucidate their potential in clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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